N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
N-(3,4-Dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazolo[3,4-d]pyrimidin-5(4H)-one core, which is substituted with a 3,4-dimethoxyphenethyl group and an o-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The pyrazolo[3,4-d]pyrimidin-5(4H)-one core can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the substituents on the pyrazolo[3,4-d]pyrimidin-5(4H)-one core can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific nucleophile and substrate.
Major Products Formed:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Amines, reduced pyrazolo derivatives.
Substitution Products: Various functionalized pyrazolo derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies, particularly in understanding cellular processes and signaling pathways.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidin-5(4H)-one derivatives: These compounds share a similar core structure but differ in their substituents.
Phenethylamine derivatives: Compounds with similar phenethylamine groups but different core structures or substituents.
Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core with the 3,4-dimethoxyphenethyl and o-tolyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Conclusion
N-(3,4-Dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-6-4-5-7-19(16)29-23-18(13-27-29)24(31)28(15-26-23)14-22(30)25-11-10-17-8-9-20(32-2)21(12-17)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAXAFZVVWXVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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